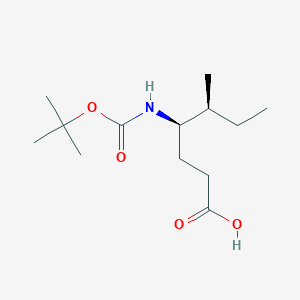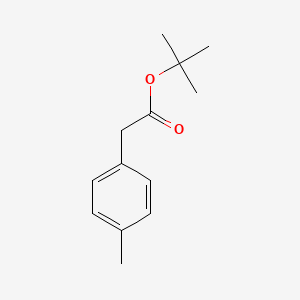
t-Butyl p-tolylacetate
Vue d'ensemble
Description
t-Butyl p-tolylacetate: is an organic compound with the molecular formula C13H18O2 . It is an ester derived from p-toluic acid and tert-butyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: t-Butyl p-tolylacetate can be synthesized through the esterification of p-toluic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl p-toluate with tert-butyl alcohol using a base catalyst like sodium methoxide.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of acid or base catalysts in these reactors ensures efficient conversion of starting materials to the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: t-Butyl p-tolylacetate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield p-toluic acid and tert-butyl alcohol.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride can produce the corresponding alcohol, p-tolylmethanol.
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Base Catalysts: Sodium methoxide, potassium tert-butoxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Hydrolysis: p-Toluic acid and tert-butyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Reduction: p-Tolylmethanol.
Applications De Recherche Scientifique
Chemistry: t-Butyl p-tolylacetate is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ester functionality makes it a versatile building block for various organic transformations.
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives may possess biological activity and can be used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and as a solvent in various chemical processes. Its stability and reactivity make it suitable for use in polymerization reactions and as a plasticizer.
Mécanisme D'action
The mechanism of action of t-Butyl p-tolylacetate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of p-toluic acid and tert-butyl alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
Methyl p-toluate: An ester derived from p-toluic acid and methanol.
Ethyl p-toluate: An ester derived from p-toluic acid and ethanol.
Isopropyl p-toluate: An ester derived from p-toluic acid and isopropyl alcohol.
Comparison: t-Butyl p-tolylacetate is unique among these esters due to the presence of the bulky tert-butyl group. This steric hindrance can influence its reactivity and stability compared to other esters like methyl p-toluate and ethyl p-toluate. The tert-butyl group also imparts different physical properties, such as boiling point and solubility, making this compound suitable for specific applications where other esters may not be as effective .
Propriétés
IUPAC Name |
tert-butyl 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-5-7-11(8-6-10)9-12(14)15-13(2,3)4/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXWYJWBRZOTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298182 | |
| Record name | tert-Butyl (4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33155-60-1 | |
| Record name | tert-Butyl (4-methylphenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33155-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
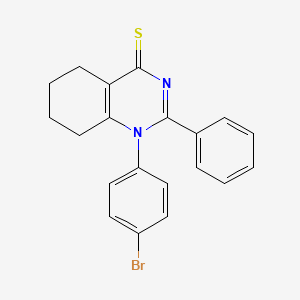
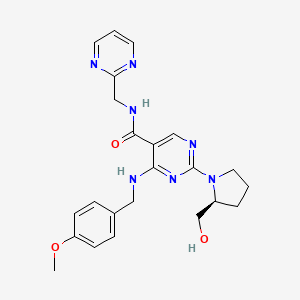
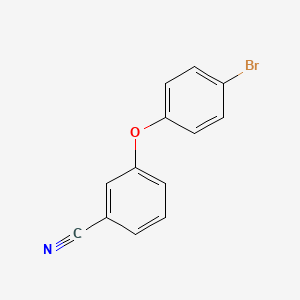
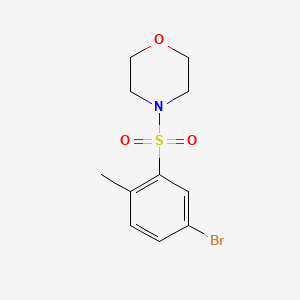
![2-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B3260471.png)
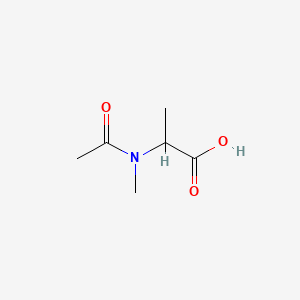

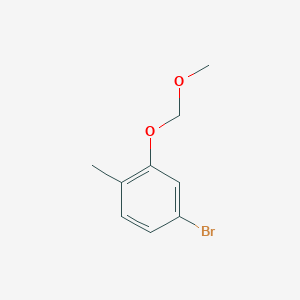

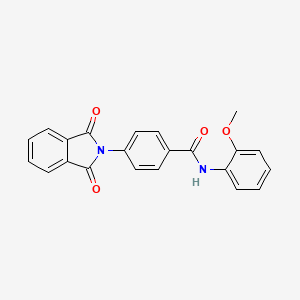
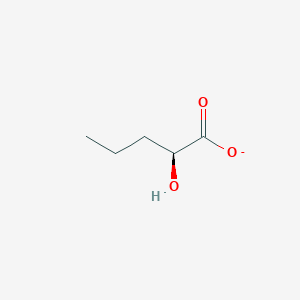
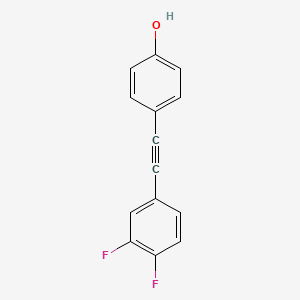
![4-[(4-Nitrophenyl)sulfanyl]benzoic acid](/img/structure/B3260539.png)
